Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is an intermediate used in the preparation of nucleosides.

Brand Name: Vulcanchem
CAS No.: 24404-53-3
VCID: VC3736719
InChI: InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H24O9S
Molecular Weight: 440.5 g/mol

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

CAS No.: 24404-53-3

Cat. No.: VC3736719

Molecular Formula: C20H24O9S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside - 24404-53-3

CAS No. 24404-53-3
Molecular Formula C20H24O9S
Molecular Weight 440.5 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
Standard InChI Key JCKOUAWEMPKIAT-CXQPBAHBSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Chemical Structure and Physicochemical Properties

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a beta-D-galactopyranoside derivative with a phenylthio group at the anomeric carbon (C1) and acetyl groups at the C2, C3, C4, and C6 hydroxyl positions. Its molecular formula is C₂₀H₂₄O₉S, with a molecular weight of 440.46 g/mol .

Key Physical Properties

PropertyValueSource
Melting Point68–72°C
Optical Rotation[α]₂₂/D +15.5° (c = 0.5% in CHCl₃)
SolubilitySlightly soluble in chloroform
AppearanceWhite to off-white crystalline solid
Storage Conditions2–8°C, protected from light

The acetyl groups enhance solubility in organic solvents, facilitating reactions such as glycosylation. The thioether linkage at C1 is critical for its stability and reactivity in enzymatic and chemical transformations .

Synthesis and Reactivity

Synthetic Pathways

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is synthesized through a multi-step process:

  • Acetylation: Protection of hydroxyl groups on D-galactose with acetyl chloride.

  • Thioether Formation: Introduction of a phenylthio group at the anomeric position via nucleophilic substitution .

This compound is an intermediate in nucleoside synthesis, where the phenylthio group can be displaced to form glycosidic bonds with other sugars or aglycons .

Reactivity in Glycosylation

As a glycosyl donor, this compound participates in stereospecific glycosylation reactions. The acetyl groups block non-participating hydroxyls, directing bond formation to the desired position. For example:

  • Enzymatic Reactions: The thioether linkage is resistant to hydrolysis by beta-galactosidase, making it a substrate for studying enzyme specificity .

  • Chemical Reactions: Activation via thiophilic reagents (e.g., iodine, NBS) enables coupling with glycosyl acceptors to form disaccharides or oligosaccharides .

Applications in Research and Industry

Glycobiology and Carbohydrate Chemistry

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is pivotal in studying:

  • Galectin Inhibition: The compound acts as a specific inhibitor of human galectins, which are involved in cell adhesion and immune regulation .

  • Oligosaccharide Synthesis: It serves as a building block for synthesizing complex glycans, such as those found in glycoproteins or bacterial polysaccharides .

Drug Development

  • Targeted Drug Delivery: Modified derivatives are explored for delivering therapeutics to specific tissues, leveraging carbohydrate receptors .

  • Anticancer Research: Thioglycosides inhibit galectins implicated in tumor progression, offering potential therapeutic avenues .

Diagnostics and Food Science

  • Enzyme Assays: Used as a substrate to assess beta-galactosidase activity, aiding in diagnostic kit development .

  • Food Applications: Studies carbohydrate metabolism to improve nutritional profiles of food products .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE (gloves, goggles)
H315 (Skin irritation)Wash skin immediately with soap/water
H319 (Serious eye irritation)Flush eyes with water; seek medical attention
H335 (Respiratory irritation)Use fume hood; avoid inhalation

Experimental Protocols and Data Tables

Stock Solution Preparation

Quantity (mg)Solvent (mL)Concentration (mM)
112.27
5111.35
10122.7

Preparation: Dissolve the compound in anhydrous DMSO or DMF, ensuring no aggregation occurs .

Enzymatic Assay Example

  • Reagents: Beta-galactosidase (1 U/mL), buffer (pH 7.4), substrate (1 mM).

  • Protocol: Incubate at 37°C for 30 minutes; measure product formation via HPLC or spectrophotometry .

SupplierPurityPackaging
Diagnocine>98%5 g
GlpBioN/ACustom

Note: Confirm purity via HPLC or NMR prior to use .

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